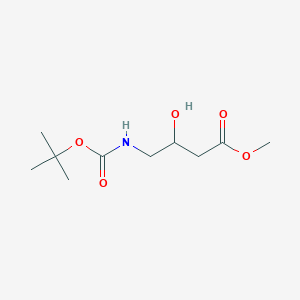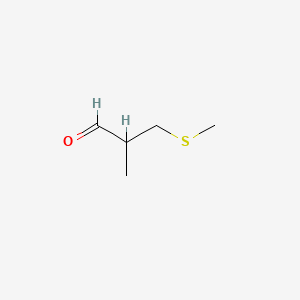
2-Methyl-3-(methylthio)propionaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(methylthio)propionaldehyde: is an organic compound with the molecular formula C5H10OS. It is a colorless to light yellow liquid with a distinct, intense meat-like odor. This compound is commonly used as a flavoring agent in the food industry due to its ability to impart a savory, umami taste. It is also known by other names such as methional and 3-(methylthio)propanal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-3-(methylthio)propionaldehyde can be synthesized through the Strecker degradation of methionine. This process involves the reaction of methionine with an aldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of acrolein with methanethiol in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Methyl-3-(methylthio)propionaldehyde can undergo oxidation to form the corresponding sulfoxide or sulfone.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often catalyzed by acids or bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyl-3-(methylthio)propionaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds .
Biology: In biological research, this compound is used to study the metabolic pathways of sulfur-containing amino acids. It is also used in the synthesis of biologically active molecules .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: The compound is widely used in the food industry as a flavoring agent. It is also used in the production of fragrances and as an intermediate in the synthesis of agrochemicals .
Wirkmechanismus
2-Methyl-3-(methylthio)propionaldehyde exerts its effects primarily through its interaction with olfactory receptors. The compound’s structure allows it to bind to specific receptors in the nasal cavity, triggering a sensory response that is perceived as a savory, umami flavor . In chemical reactions, its aldehyde group is highly reactive, making it a versatile intermediate in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
3-(Methylthio)propionaldehyde: Similar structure but lacks the methyl group at the second position.
2-Methyl-3-(methylthio)pyrazine: Contains a pyrazine ring instead of an aldehyde group.
Dimethyl disulfide: Contains two sulfur atoms and lacks the aldehyde group.
Uniqueness: 2-Methyl-3-(methylthio)propionaldehyde is unique due to its combination of a methylthio group and an aldehyde group, which imparts distinct reactivity and sensory properties. Its ability to act as a flavoring agent and its role as an intermediate in various synthetic processes make it a valuable compound in multiple fields .
Eigenschaften
CAS-Nummer |
57041-76-6 |
|---|---|
Molekularformel |
C5H10OS |
Molekulargewicht |
118.20 g/mol |
IUPAC-Name |
2-methyl-3-methylsulfanylpropanal |
InChI |
InChI=1S/C5H10OS/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
ZLAAGMOVQTVYQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CSC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




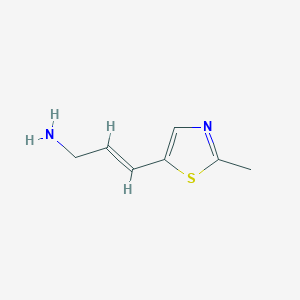


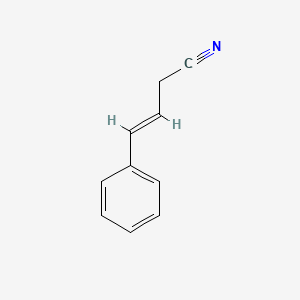
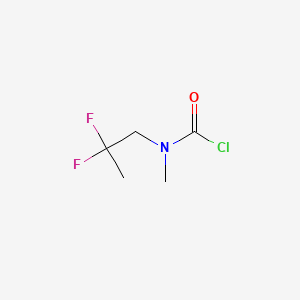

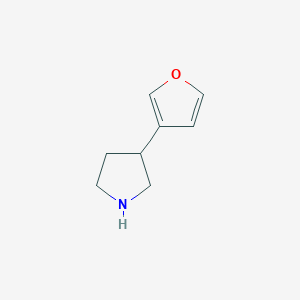
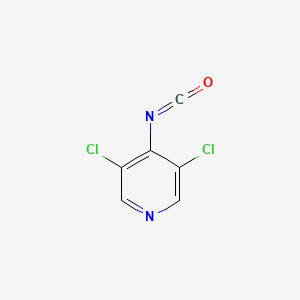
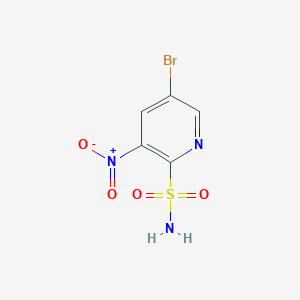

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
